Sulfo-SANPAH is a valuable tool for researchers due to its ability to crosslink various biomolecules, including proteins, peptides, antibodies, and oligonucleotides []. The presence of a succinimidyl ester (NHS) group on one end of the molecule reacts with primary amines on biomolecules to form stable amide bonds. On the other end, the azide group can participate in click chemistry reactions with alkyne- or phosphine-tagged biomolecules, enabling the formation of specific and stable conjugates [].
Here are some specific applications of Sulfo-SANPAH in scientific research:
While Sulfo-SANPAH offers many advantages, it's important to consider factors like linker length, spacer arm hydrophilicity, and potential steric hindrance when designing crosslinking experiments [].
Sulfo-SANPAH offers several advantages over other crosslinkers, making it a popular choice for bioconjugation applications:
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, commonly referred to as Sulfo-SANPAH, is a heterobifunctional crosslinker widely used in biochemical research. This compound features an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide, making it particularly useful for crosslinking proteins and other biomolecules. Its molecular formula is C₁₆H₁₈N₆O₉S, with a molecular weight of 492.40 g/mol. Sulfo-SANPAH is soluble in water and is characterized by its non-cleavable nature, which allows for stable covalent bonding between molecules .
Sulfo-SANPAH acts as a bridge between two biomolecules. The NHS ester group first reacts with a primary amine on one molecule, forming an amide bond. Subsequent UV irradiation activates the azide group, allowing it to covalently link with an azide group on another molecule []. This creates a stable and specific bioconjugate.
The primary reactions involving Sulfo-SANPAH include:
Sulfo-SANPAH has demonstrated significant utility in biological applications, particularly in the context of protein crosslinking. It allows researchers to study protein interactions, localization, and function by creating stable complexes that can be analyzed through various biochemical methods. The compound's ability to form covalent bonds under mild conditions minimizes damage to sensitive biomolecules, making it suitable for use in live-cell studies and other sensitive assays .
The synthesis of Sulfo-SANPAH typically involves the following steps:
This multi-step synthetic route allows for the precise control over the functional groups present on the molecule, ensuring reactivity towards specific targets .
Sulfo-SANPAH is utilized in various applications within biochemical research:
Studies utilizing Sulfo-SANPAH often focus on its interaction with proteins and other biomolecules. The compound's ability to form stable covalent bonds enables researchers to investigate complex biological systems and dynamics. For instance, it has been employed in studies examining receptor-ligand interactions and cellular signaling pathways. Its non-cleavable nature ensures that once crosslinked, the interactions can be analyzed without concern for dissociation during subsequent experimental procedures .
Several compounds share structural similarities with Sulfo-SANPAH, each possessing unique characteristics that differentiate them:
Sulfo-SANPAH stands out due to its combination of water solubility and effective photoreactivity, making it particularly suitable for live-cell applications where minimal disruption to cellular processes is crucial .